chemical properties of Benzenethiol, 3-chloro-4-methoxy-
chemical properties of Benzenethiol, 3-chloro-4-methoxy-
This guide provides an in-depth technical analysis of Benzenethiol, 3-chloro-4-methoxy- , a specialized organosulfur intermediate used in medicinal chemistry.
[1]
Part 1: Chemical Identity & Physicochemical Profile
Benzenethiol, 3-chloro-4-methoxy- is a substituted thiophenol derivative characterized by a nucleophilic thiol (-SH) group, an electron-withdrawing chlorine atom at the meta position, and an electron-donating methoxy group at the para position relative to the thiol. This specific substitution pattern modulates the acidity of the thiol and its nucleophilic character, making it a precise tool for introducing the 3-chloro-4-methoxyphenylthio moiety into drug scaffolds.
Nomenclature & Identification
-
IUPAC Name: 3-Chloro-4-methoxybenzenethiol[1]
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Common Synonyms: 3-Chloro-4-methoxythiophenol; 5-Mercapto-2-chloroanisole (incorrect numbering but occasionally seen); m-Chloro-p-methoxythiophenol.
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CAS Registry Number: 89818-37-1 [2]
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Critical Note: Some sources may erroneously index this compound under CAS 80256-73-1. Researchers must verify the structure (SMILES) before procurement, as CAS 89818-37-1 is the chemically accurate identifier for this specific isomer.
-
-
SMILES: COc1ccc(S)cc1Cl
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InChIKey: ITMCBTAXLFTDPQ-UHFFFAOYSA-N
Physicochemical Properties
The following data aggregates experimental values where available and high-confidence predicted models (ACD/Labs, EPISuite) for missing experimental datasets.
| Property | Value / Range | Note |
| Molecular Formula | C₇H₇ClOS | |
| Molecular Weight | 174.65 g/mol | |
| Physical State | Low-melting solid or Oil | Isomer 4-Cl-3-OMe melts at 44°C; expect similar range. |
| Boiling Point | ~265°C (760 mmHg) | Predicted; 110-115°C at 1.5 mmHg. |
| pKa (Thiol) | 6.45 ± 0.20 | Predicted. More acidic than alkyl thiols (pKa ~10) due to aromatic stabilization. |
| LogP | 2.85 | Lipophilic; readily crosses cell membranes. |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 3-chloro-4-methoxybenzenethiol generally follows two primary routes: the reduction of the corresponding sulfonyl chloride or the conversion of the aniline via a diazonium intermediate (Leuckart Thiophenol Synthesis).
Protocol A: Reduction of Sulfonyl Chloride (Preferred for Scale)
This method is favored for its high yield and the stability of the sulfonyl chloride precursor.
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Chlorosulfonation:
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Precursor: 2-Chloroanisole.
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Reagent: Chlorosulfonic acid (
). -
Mechanism: Electrophilic aromatic substitution. The methoxy group directs para and the chlorine directs ortho/para. The steric bulk of the chlorine usually favors sulfonation at the 4-position relative to the methoxy (which is position 1), resulting in 3-chloro-4-methoxybenzenesulfonyl chloride.
-
Conditions:
, 2-4 hours.
-
-
Reduction:
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Reagents: Zinc dust / HCl or Triphenylphosphine (
). -
Step-by-Step:
-
Dissolve 3-chloro-4-methoxybenzenesulfonyl chloride (1.0 eq) in THF/Water.
-
Add Zinc dust (4.0 eq) slowly at
to control exotherm. -
Add conc. HCl dropwise.
-
Reflux for 3-5 hours.
-
Workup: Extract with Dichloromethane (DCM), wash with brine, dry over
. -
Purification: Vacuum distillation or column chromatography (Hexane/EtOAc).
-
-
Protocol B: Leuckart Thiophenol Synthesis (From Aniline)
Used when the aniline precursor (3-chloro-4-methoxyaniline) is readily available.
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Diazotization:
-
React 3-chloro-4-methoxyaniline with
/ at to form the diazonium salt.
-
-
Xanthate Formation:
-
Add Potassium Ethyl Xanthate (
) to the diazonium solution at . -
Caution: Risk of explosion if diazonium salt accumulates; maintain temperature control.
-
-
Hydrolysis:
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Reflux the resulting aryl xanthate with KOH/Ethanol to yield the thiolate.
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Acidify with HCl to precipitate/oil out the free thiol.
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Part 3: Reactivity & Applications in Drug Discovery
Reactivity Profile
The thiol group is a "soft" nucleophile, exhibiting high reactivity toward alkyl halides and Michael acceptors.
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S-Alkylation (Thioether Formation): Reacts with benzyl halides or alkyl bromides in the presence of mild bases (
, ) to form thioethers. -
Nucleophilic Aromatic Substitution (
): Can displace halogens on electron-deficient heteroaromatics (e.g., chloropyrimidines, chloropyridines). -
Oxidation Sensitivity: Readily oxidizes to the disulfide (Bis(3-chloro-4-methoxyphenyl)disulfide) in air. Reactions should be conducted under
or Ar atmosphere.
Key Application: Aldose Reductase Inhibitors
Research indicates this thiol is a critical intermediate in synthesizing Chromone derivatives targeting Aldose Reductase (ALR2) . ALR2 inhibitors are therapeutic targets for preventing diabetic complications (neuropathy, retinopathy).[1]
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Mechanism: The 3-chloro-4-methoxythiophenol moiety is introduced to the chromone core to enhance lipophilicity and binding affinity within the enzyme's hydrophobic pocket.
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Demethylation Utility: Post-coupling, the methoxy group can be cleaved using Boron Tribromide (
) to generate a phenol, providing a hydrogen-bond donor site often required for high-affinity receptor binding.
Visualization: Synthesis & Application Workflow
Figure 1: Synthetic pathway from 2-chloroanisole to the target thiol and its subsequent application in drug synthesis.
Part 4: Safety & Handling Protocols
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. |
| Skin/Eye Irritant | Causes skin irritation and serious eye irritation. | Wear nitrile gloves and safety goggles. |
| Stench | Characteristic penetrating thiol odor. | Bleach (NaOCl) solution must be available to quench glassware/spills immediately. |
Waste Disposal: Do not dispose of down the drain. All thiol waste must be treated with dilute bleach or hydrogen peroxide to oxidize the thiol to the odorless sulfonate before disposal, in accordance with local hazardous waste regulations.
References
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Sigma-Aldrich. 3-chloro-4-methoxybenzene-1-thiol Product Sheet (CAS 89818-37-1). Available at:
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ChemicalBook. 3-Chloro-4-methoxythiophenol Synthesis and Suppliers. Available at:
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Miyamoto, M., et al. Chromone derivative, and aldose reductase inhibitor comprising said compound. U.S. Patent 5,627,204. (1997). Available at:
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PubChem. Compound Summary: 3-Chloro-4-methoxytoluene (Structural Analog Data). Available at:
